![molecular formula C16H17FN2O B4690363 N-(3-fluoro-4-methylphenyl)-N'-(4-methylbenzyl)urea](/img/structure/B4690363.png)
N-(3-fluoro-4-methylphenyl)-N'-(4-methylbenzyl)urea
Overview
Description
N-(3-fluoro-4-methylphenyl)-N'-(4-methylbenzyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of urea-based compounds and has shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-N'-(4-methylbenzyl)urea involves its interaction with the active site of enzymes such as tyrosine kinases. This interaction results in the inhibition of the enzyme's activity, which in turn leads to the disruption of cellular signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-fluoro-4-methylphenyl)-N'-(4-methylbenzyl)urea in lab experiments is its potent inhibitory effects on enzymes such as tyrosine kinases. This makes it a valuable tool for studying cellular signaling pathways involved in cell growth and differentiation. However, one of the limitations of using this compound is its potential toxicity, which needs to be taken into consideration when designing experiments.
Future Directions
There are several future directions for the study of N-(3-fluoro-4-methylphenyl)-N'-(4-methylbenzyl)urea. One potential direction is the development of more potent and selective inhibitors of tyrosine kinases. Another direction is the investigation of the compound's potential applications in the treatment of various diseases such as cancer and inflammation. Additionally, the development of new synthetic methods for the production of this compound may also be an area of future research.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-N'-(4-methylbenzyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to have potent inhibitory effects on various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and differentiation. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[(4-methylphenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-11-3-6-13(7-4-11)10-18-16(20)19-14-8-5-12(2)15(17)9-14/h3-9H,10H2,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZRQMJCKCJIAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC(=C(C=C2)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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